4-Bromoisoindolin-1-one

Overview

Description

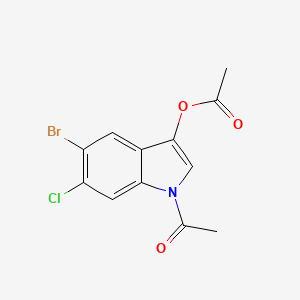

4-Bromoisoindolin-1-one is an organic compound with the molecular formula C8H6BrNO . It is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly in laboratory research and development processes and chemical production processes .

Molecular Structure Analysis

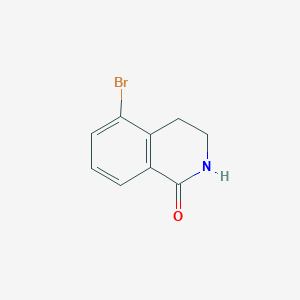

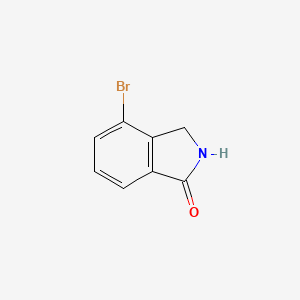

The molecular structure of 4-Bromoisoindolin-1-one consists of a bromine atom attached to an isoindolinone ring . The molecular weight of the compound is 212.05 .Physical And Chemical Properties Analysis

4-Bromoisoindolin-1-one is a solid at room temperature . It has a molecular weight of 212.05 and a density of 1.7±0.1 g/cm3 . Its boiling point is 448.9±45.0 °C at 760 mmHg , and it has a flash point of 225.3±28.7 °C .Scientific Research Applications

Pharmaceutical Synthesis

4-Bromoisoindolin-1-one holds significant potential in pharmaceutical synthesis, particularly in the development of inhibitors targeting type 1 methionyl-tRNA synthetase (MetRS). This enzyme plays a crucial role in protein synthesis and is implicated in various diseases . The compound’s structure, characterized by a bicyclic heteroaromatic core, aligns with the requirements for effective inhibition of MetRS .

Drug Development

The structure of 4-Bromoisoindolin-1-one allows for fine-tuning pharmacological properties, making it promising for drug development . It offers a pathway for creating novel therapeutics and advancing research in organic chemistry .

Organic Synthesis

4-Bromoisoindolin-1-one is a valuable intermediate in various fields, including pharmaceuticals . Its distinctive chemical attributes render it a valuable intermediate in numerous organic synthesis pathways .

Medicinal Chemistry

In medicinal chemistry, 4-Bromoisoindolin-1-one serves as a crucial component. Its capacity to undergo diverse reactions and yield stable intermediates endows it with significant utility as a foundational element in organic chemistry research and development endeavors .

Materials Science

In materials science, 4-Bromoisoindolin-1-one is instrumental in the creation of novel compounds and materials, thereby advancing scientific exploration and innovation in multiple fields .

Synthesis of Vaniprevir

4-Bromoisoindolin-1-one is used to synthesize Vaniprevir, an inhibitor of HCV NS3/4A . It reversibly binds to the large peptide ring of NS3/4A and inhibits the decomposition of HCV precursor protein by NS3/4A, thus inhibiting the virus replication cycle .

Construction of Nitrogen-Containing Polyheterocycles

Through intramolecular cascade cyclization via photogenerated N-amidyl radicals, a novel and practical protocol for one-pot construction of structurally new isoindolin-1-one/3,4-dihydroisoquinolin-1 (2H)-one fused oxazinane has been delineated . This provides an efficient and concise method for synthesizing structurally valuable drug-like nitrogen-containing polyheterocycles .

Mechanism of Action

Target of Action

The primary target of 4-Bromoisoindolin-1-one is the enzyme type 1 methionyl-tRNA synthetase (MetRS) . MetRS plays a crucial role in protein synthesis and is implicated in various diseases .

Mode of Action

4-Bromoisoindolin-1-one interacts with MetRS by aligning its structure, characterized by a bicyclic heteroaromatic core, with the requirements for effective inhibition of MetRS . It reversibly binds to the large peptide ring of MetRS and inhibits the decomposition of HCV precursor protein by MetRS, thus inhibiting the virus replication cycle .

Biochemical Pathways

The compound’s interaction with MetRS affects the protein synthesis pathway. By interfering with protein synthesis mediated by MetRS, 4-Bromoisoindolin-1-one holds potential in combating various diseases where dysregulated protein synthesis is implicated, including certain cancers and infectious diseases .

Pharmacokinetics

Its structure allows for fine-tuning pharmacological properties, making it promising for drug development .

Result of Action

The resulting compound exhibits promising MetRS inhibitory activity . The application of 4-Bromoisoindolin-1-one and similar compounds in drug synthesis offers a targeted approach for treating diseases amenable to MetRS inhibition .

Action Environment

It’s worth noting that the compound’s structure, distinguished by its bromine substitution at the 4-position and a ketone functionality at the 1-position, confers reactivity, facilitating subsequent derivatization, while the ketone moiety enables participation in various chemical transformations .

Safety and Hazards

The safety information for 4-Bromoisoindolin-1-one includes several hazard statements: H302-H315-H319-H332-H335 . Precautionary statements include P261-P280-P305+P351+P338 . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wear protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

IUPAC Name |

4-bromo-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c9-7-3-1-2-5-6(7)4-10-8(5)11/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYRICULVJRGSTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2Br)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619878 | |

| Record name | 4-Bromo-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

337536-15-9 | |

| Record name | 4-Bromo-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromoisoindolin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(Benzyloxy)carbonyl]amino}-2-cyclopentylacetic acid](/img/structure/B1288862.png)

![(5-Bromo-benzo[b]thiophen-2-yl)-methanol](/img/structure/B1288876.png)

![[2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine](/img/structure/B1288884.png)